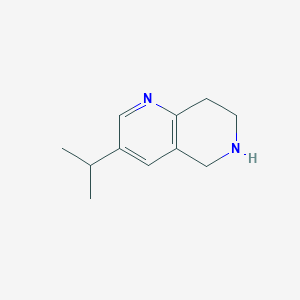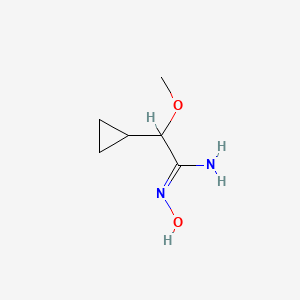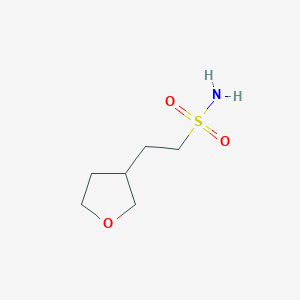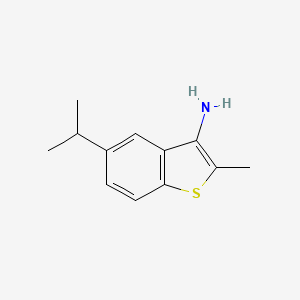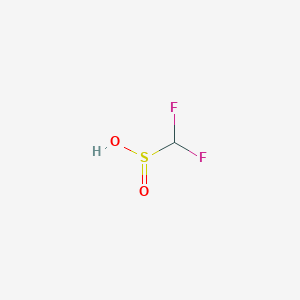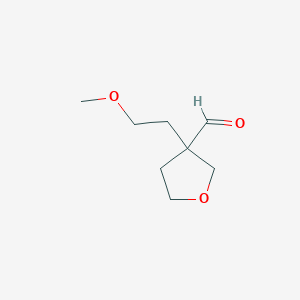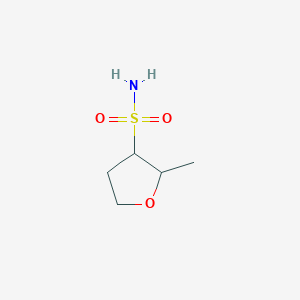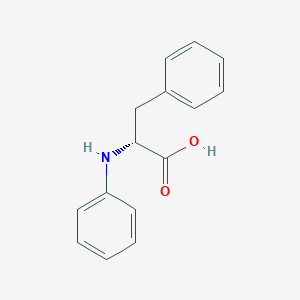
N-Phenyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where a phenyl group is attached to the nitrogen atom of the D-phenylalanine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Phenyl-D-phenylalanine can be synthesized through several methods. One common approach involves the use of asymmetric hydrogenation. For example, a substituted D-phenylalanine can be synthesized using asymmetric hydrogenation with specific catalysts under controlled conditions . Another method involves the coupling of 4-nitro-L-phenylalanine with substituted anilines using propylphosphonic anhydride as a coupling reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chromatographic purification and the use of high-performance liquid chromatography (HPLC) for analysis .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl group or the amino group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-D-phenylalanine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Phenyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing neurological functions . Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Phenyl-D-phenylalanine include:
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in various biochemical applications.
N-Phenyl-L-phenylalanine: A similar compound with the phenyl group attached to the L-phenylalanine molecule.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the phenyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(2R)-2-anilino-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m1/s1 |
Clave InChI |
ONLXDDXNWDCHRV-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306211.png)
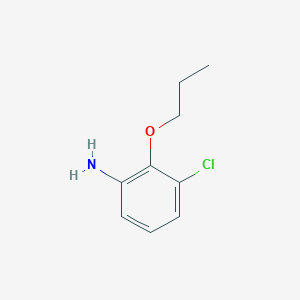

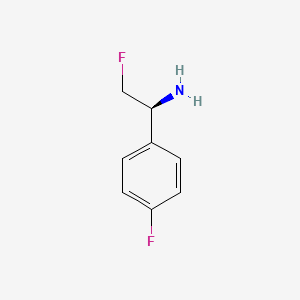
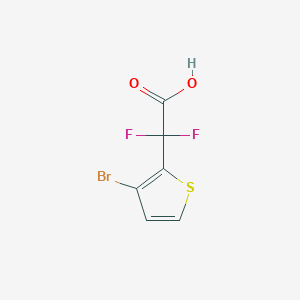
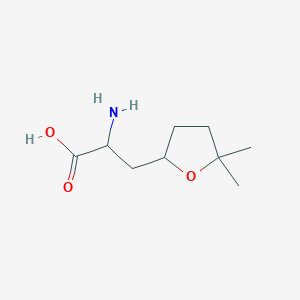
![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)
